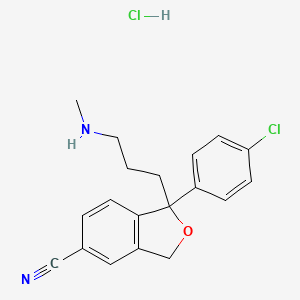

Demethylchloro Citalopram Hydrochloride

Übersicht

Beschreibung

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a methylamino propyl side chain. It is often used as an internal standard in various analytical applications .

Wirkmechanismus

Target of Action

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) in the central nervous system (CNS), thereby regulating serotonergic transmission .

Mode of Action

Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the selective serotonin reuptake inhibitors (SSRIs), citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The mechanism of action of citalopram is presumed to be related to the potentiation of serotonergic activity in the CNS resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This leads to an increase in the synaptic concentration of these neurotransmitters, enhancing neurotransmission .

Pharmacokinetics

Citalopram, the parent compound, is known to be extensively metabolized in the liver, primarily via cyp3a4 and 2c19 pathways .

Result of Action

This results in enhanced serotonergic neurotransmission, which is thought to be the basis for its therapeutic effect in treating depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) could potentially affect the metabolism and hence the efficacy of this compound . .

Biochemische Analyse

Biochemical Properties

This interaction inhibits the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft .

Cellular Effects

The increased availability of serotonin due to the action of Demethylchloro Citalopram Hydrochloride can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is presumed to be similar to that of Citalopram. It is believed to potentiate serotonergic activity in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Temporal Effects in Laboratory Settings

Studies on Citalopram have shown significant metabolic changes after 8 weeks of drug treatment .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on Citalopram have shown that it can cause severe hepatotoxicity in enzyme-induced animals .

Metabolic Pathways

This compound is likely involved in the serotonin pathway, given its interaction with the serotonin transporter . It may also interact with enzymes or cofactors involved in this pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Demethylchloro Citalopram Hydrochloride typically involves the modification of the Citalopram molecule. One common method includes the demethylation of Citalopram followed by chlorination. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation. For instance, the demethylation can be achieved using a demethylating agent such as boron tribromide, followed by chlorination using thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

Demethylchloro Citalopram Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium iodide, thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated or dechlorinated products .

Wissenschaftliche Forschungsanwendungen

Demethylchloro Citalopram Hydrochloride has several applications in scientific research:

Chemistry: Used as an internal standard in chromatographic analyses.

Biology: Studied for its effects on serotonin transporters.

Medicine: Investigated for potential therapeutic uses in treating depression and other mood disorders.

Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desmethylcitalopram: An active metabolite of Citalopram with similar SSRI properties.

Escitalopram: The S-enantiomer of Citalopram, known for its high potency as an SSRI.

Desmethylsertraline: A metabolite of Sertraline, another SSRI with similar therapeutic effects.

Uniqueness

Demethylchloro Citalopram Hydrochloride is unique due to its specific chemical modifications, which may offer distinct pharmacokinetic properties and analytical advantages. Its use as an internal standard in analytical chemistry highlights its importance in ensuring the accuracy and reliability of quantitative analyses .

Biologische Aktivität

Demethylchloro Citalopram Hydrochloride, a derivative of the well-known antidepressant citalopram, has gained attention for its potential biological activity and therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings, supported by data tables and case studies.

This compound, with the chemical formula and a molecular weight of 363.28 g/mol, is characterized by its structural similarity to citalopram. This similarity underpins its biological activity, particularly regarding serotonin transporter (SERT) inhibition.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.28 g/mol |

| CAS Number | 64372-52-7 |

This compound functions primarily as a selective serotonin reuptake inhibitor (SSRI), similar to citalopram. It exhibits high affinity for the SERT, which plays a crucial role in regulating serotonin levels in the brain. Research indicates that this compound may also interact with allosteric sites on the SERT, potentially leading to unique therapeutic effects.

Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of SAR in understanding the binding affinities of citalopram derivatives. For instance, modifications at specific positions on the dihydroisobenzofuran ring significantly affect binding affinity at SERT compared to norepinephrine transporter (NET) and dopamine transporter (DAT).

Table 2: Binding Affinities of Citalopram Derivatives

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Demethylchloro Citalopram | 1-40 | >1000 | >1000 |

| Citalopram | 1-5 | >1000 | >1000 |

| Escitalopram | 0.5 | >1000 | >1000 |

Case Studies

- Clinical Applications : A study demonstrated that this compound could serve as an internal standard in pharmacokinetic studies involving citalopram. Its structural similarity allows for accurate quantification in biological samples, enhancing the reliability of analytical methods used in pharmaceutical research.

- Comparative Studies : In comparative studies involving various citalopram analogs, Demethylchloro Citalopram exhibited comparable efficacy in inhibiting SERT activity while showing lower interactions with NET and DAT. This selectivity may offer advantages in minimizing side effects commonly associated with broader-spectrum antidepressants .

Binding Studies

In radioligand competition binding assays conducted on rat brain tissues, Demethylchloro Citalopram demonstrated significant binding to SERT with a Ki value comparable to that of citalopram itself. These findings suggest that while it retains potent SSRI properties, further exploration into its allosteric modulation capabilities is warranted .

Future Directions

Ongoing research aims to elucidate the full therapeutic potential of this compound through:

- Allosteric Site Targeting : Investigating compounds that selectively bind to the allosteric site on SERT could lead to novel antidepressant therapies with improved safety profiles.

- Behavioral Studies : Understanding how different enantiomers affect downstream signaling pathways may provide insights into their behavioral impacts and therapeutic efficacy.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHNDJVEDFNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675664 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64372-52-7 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.